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molecular formula C10H10BrNO2 B8776332 [3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl]methanol CAS No. 203634-91-7

[3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl]methanol

Cat. No. B8776332
M. Wt: 256.10 g/mol
InChI Key: GGIWECLXRZECPP-UHFFFAOYSA-N
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Patent
US07396847B2

Procedure details

4-Bromo-benzaldehyde oxime (162 g, 789.9 mmol) and allyl alcohol (130.5 ml) were added to tetrahydrofuran (1000 ml) and then bleach (5305 ml) was added. The reaction was cooled to 0° C. and stirred for 3 hrs. The precipitate was collected and washed with water (2×300 ml) to give the desired product (137 g).
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
130.5 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.[CH2:11]([OH:14])[CH:12]=[CH2:13]>O1CCCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[CH2:13][CH:12]([CH2:11][OH:14])[O:8][N:7]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
BrC1=CC=C(C=NO)C=C1
Name
Quantity
130.5 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water (2×300 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NOC(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 137 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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